3-(Bromomethyl)-3-(methoxymethyl)oxetane
Overview
Description
3-(Bromomethyl)-3-(methoxymethyl)oxetane is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(methoxymethyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of bromomethyl and methoxymethyl groups. One possible synthetic route could involve the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. The bromomethyl group can be introduced via bromination reactions, while the methoxymethyl group can be added through alkylation reactions using methanol or methoxymethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(methoxymethyl)oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxetane derivatives with different functional groups. Reduction reactions can also modify the substituents.
Ring-Opening Reactions: Due to the strained nature of the oxetane ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxetanes, while ring-opening reactions can produce linear or branched compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(methoxymethyl)oxetane would depend on its specific application and the molecular targets involved. In general, the compound’s reactivity can be attributed to the strained oxetane ring and the presence of reactive substituents. These features can facilitate interactions with biological molecules, catalysts, or other chemical entities, leading to various effects and outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(methoxymethyl)oxetane: Similar structure with a chlorine atom instead of bromine.
3-(Bromomethyl)-3-(ethoxymethyl)oxetane: Similar structure with an ethoxymethyl group instead of methoxymethyl.
3-(Bromomethyl)oxetane: Lacks the methoxymethyl group.
Uniqueness
3-(Bromomethyl)-3-(methoxymethyl)oxetane is unique due to the combination of bromomethyl and methoxymethyl substituents, which can influence its reactivity and potential applications. The presence of both groups can provide a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
3-(bromomethyl)-3-(methoxymethyl)oxetane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-8-3-6(2-7)4-9-5-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPUCAPMHNKSFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(COC1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345881-95-9 | |
Record name | 3-(bromomethyl)-3-(methoxymethyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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